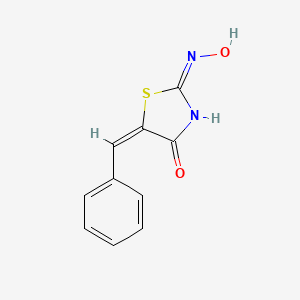

5-Benzylidenerhodanine-2-oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74037-15-3 |

|---|---|

Molecular Formula |

C10H8N2O2S |

Molecular Weight |

220.25 |

IUPAC Name |

(2E,5E)-5-benzylidene-2-hydroxyimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8N2O2S/c13-9-8(15-10(11-9)12-14)6-7-4-2-1-3-5-7/h1-6,14H,(H,11,12,13)/b8-6+ |

InChI Key |

GHWZNRLETUSFRV-SOFGYWHQSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\O)/S2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Benzylidenerhodanine 2 Oxime and Analogues

Synthesis of the Rhodanine (B49660) Core

The foundational structure for this class of compounds is rhodanine, chemically known as 2-thioxothiazolidin-4-one. Its synthesis is a critical first step, with both well-established historical methods and modern, environmentally conscious approaches being utilized.

Established Synthetic Pathways for 2-Thioxothiazolidin-4-one Scaffolds

Rhodanine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. researchgate.net The synthesis of the 2-thioxothiazolidin-4-one core is a well-documented process. One of the most common and effective methods involves the one-pot, three-component reaction of a primary amine, carbon disulfide, and an α-haloacetic acid.

Another prominent pathway involves the reaction of thioureas with thioglycolic acid, catalyzed by a protic acid, which directly yields the rhodanine skeleton. researchgate.netsemanticscholar.org This method is notable for its directness in forming the core structure. The versatility of the rhodanine scaffold allows for further modifications, making it a valuable intermediate in the synthesis of more complex molecules. arkat-usa.orgmdpi.com

Green Chemistry Approaches in Rhodanine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. For rhodanine synthesis, this has translated into methods that minimize or eliminate the use of hazardous solvents and reagents, reduce reaction times, and simplify work-up procedures. rsc.org

Green approaches often employ alternative energy sources or benign reaction media. For instance, ultrasound-mediated synthesis has been shown to accelerate the conversion and improve the yield of rhodanine derivatives in a three-component reaction using polyethylene (B3416737) glycol as a solvent. ju.edu.sa Another eco-friendly strategy involves conducting the synthesis in an aqueous diethylamine (B46881) medium, which allows for easy separation of the product through spontaneous precipitation. rsc.orgrsc.org These methods not only offer high to excellent yields (82–96%) but also align with the principles of sustainable chemistry by being simple, economical, and less impactful on the environment. rsc.org

Introduction of the 5-Benzylidene Moiety

Once the rhodanine core is synthesized, the next crucial step is the introduction of a benzylidene group at the C-5 position. This is typically achieved through a condensation reaction, which activates the molecule for a variety of applications.

Knoevenagel Condensation Reactions at the C-5 Position of Rhodanine

The most widely employed method for introducing the 5-benzylidene moiety is the Knoevenagel condensation. researchgate.netnih.gov This reaction involves the condensation of an active methylene (B1212753) compound—in this case, rhodanine—with an aldehyde, such as benzaldehyde (B42025) or its derivatives. The methylene group at the C-5 position of the rhodanine ring is sufficiently acidic to react with aldehydes in the presence of a basic catalyst or under specific reaction conditions, leading to the formation of a 5-arylidene rhodanine derivative. nanobioletters.com This reaction is highly efficient and is a cornerstone in the synthesis of a vast library of rhodanine-based compounds. nih.gov

Catalytic and Catalyst-Free Methodologies for Benzylidene Formation

The Knoevenagel condensation for forming 5-benzylidenerhodanines can be performed under various catalytic conditions. Catalysts range from simple bases to more complex systems designed to improve efficiency and green credentials.

Catalytic Methods:

Alum in Water: An efficient and clean process utilizes alum (15 mol%) as a catalyst in an aqueous medium under microwave irradiation, leading to excellent product yields in short reaction times. derpharmachemica.com

Copper Ferrite Nanoparticles (CuFe2O4 NPs): These magnetically separable heterogeneous catalysts have been used in water, providing an eco-friendly protocol with high yields and catalyst recyclability. nanobioletters.com

Ionic Liquids: Di-isopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc), a protic ionic liquid, can mediate the reaction at room temperature, offering high yields, short reaction times, and easy workup. scholarsresearchlibrary.com

Catalyst-Free Methods: Significant progress has been made in developing catalyst-free Knoevenagel condensations, which further enhances the environmental friendliness of the synthesis.

Deep Eutectic Solvents (DES): A mixture of L-proline and glycerol (B35011) (Pro/Gly) has been shown to be a highly effective reaction medium, allowing the reaction to proceed quickly at mild temperatures (60 °C) without a catalyst. researchgate.netnih.gov

Polyethylene Glycol (PEG): Heating the reactants in PEG at 80°C provides a simple, efficient, and green route to 5-arylidene rhodanine derivatives with high yields. nih.govresearchgate.net

Interactive Data Table: Comparison of Catalytic and Catalyst-Free Methods

| Method | Catalyst/Medium | Temperature | Reaction Time | Key Advantages |

| Microwave-Assisted | Alum / Water | N/A (MW) | 3-6 min | Fast, high yield, eco-friendly derpharmachemica.com |

| Nanoparticle Catalysis | CuFe2O4 NPs / Water | 100°C | 30-40 min | Recyclable catalyst, green solvent nanobioletters.com |

| Ionic Liquid | DIPEAc | Room Temp | Varies | Mild conditions, high yield, solvent-free scholarsresearchlibrary.com |

| Deep Eutectic Solvent | Pro/Gly (1:2) | 60°C | ~1 hour | Catalyst-free, sustainable, fast researchgate.netnih.gov |

| Polyethylene Glycol | PEG | 80°C | Varies | Catalyst-free, simple, high yield nih.govresearchgate.net |

Optimization of Reaction Parameters for Benzylidene Formation

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are often adjusted include temperature, reaction time, solvent, and the nature and concentration of the catalyst.

For instance, in the synthesis of 5-arylidene-rhodanine derivatives using CuFe2O4 nanoparticles, the reaction proceeded smoothly at 100°C, completing in 30-40 minutes. nanobioletters.com In catalyst-free systems using deep eutectic solvents, extending the reaction time from 1 to 3 hours could increase the yield significantly for certain substrates. nih.gov The choice of solvent is also critical; greener solvents like water, polyethylene glycol, and acetonitrile (B52724) are increasingly preferred over traditional organic solvents like benzene (B151609) or dichloromethane. ju.edu.sananobioletters.comnih.govscielo.br Statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize multiple parameters simultaneously, leading to the most efficient reaction conditions. echemcom.com

Interactive Data Table: Optimization Examples for Benzylidene Formation

| Reaction System | Parameter Optimized | Optimal Condition | Outcome |

| CuFe2O4 NPs in water | Temperature & Time | 100°C, 30-40 min | Smooth reaction, high yield nanobioletters.com |

| Pro/Gly DES | Reaction Time | 1 to 3 hours | Increased yield for specific aldehydes nih.gov |

| Aldonitrones in PEG | Catalyst | None required | High yields in a catalyst-free system nih.gov |

| Alum in water (MW) | Catalyst amount | 15 mol% | Optimal yields achieved derpharmachemica.com |

Formation of the 2-Oxime Functionality

The introduction of an oxime group at the C2 position of the rhodanine ring is a key transformation that significantly alters the electronic and structural properties of the molecule. This conversion typically starts from the corresponding 5-benzylidenerhodanine (B7764880) precursor, which features a thiocarbonyl (C=S) group at the C2 position.

The classical synthesis of oximes involves the condensation of a carbonyl compound (a ketone or aldehyde) with hydroxylamine (B1172632). nih.govshaalaa.com In the context of the 5-benzylidenerhodanine scaffold, the direct precursor is a 2-thioxo-thiazolidin-4-one, meaning it possesses a thiocarbonyl (C=S) at the C2 position rather than a carbonyl (C=O).

Direct conversion of a thioketone to an oxime is not a standard transformation but can be envisioned. A more conventional and potentially higher-yielding strategy involves a two-step process:

Oxidative Desulfurization: Conversion of the C2-thiocarbonyl into a carbonyl group to form a 5-benzylidene-thiazolidine-2,4-dione intermediate. This step is crucial as it creates the necessary electrophilic carbon center for a standard oximation reaction.

Oximation: The subsequent reaction of the 2-oxo intermediate with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride) under appropriate pH conditions would lead to the formation of the desired 2-oxime. The synthesis of oxime derivatives from 5-benzyl-2,4-thiazolidinedione precursors has been reported, supporting the viability of this approach. nih.gov

The following table outlines plausible reagents for the key transformations in this strategy.

| Step | Transformation | Potential Reagents and Conditions | Precursor | Product |

| 1 | C=S → C=O | Oxidizing agents (e.g., m-CPBA, H₂O₂, Oxone®), potentially with acid or base catalysis. | 5-Benzylidene-2-thioxothiazolidin-4-one | 5-Benzylidene-thiazolidine-2,4-dione |

| 2 | C=O → C=NOH | NH₂OH·HCl in the presence of a base (e.g., sodium acetate, pyridine) in a protic solvent like ethanol (B145695). | 5-Benzylidene-thiazolidine-2,4-dione | 5-Benzylidenerhodanine-2-oxime |

Assuming the conversion to the 2-oxo precursor (5-benzylidene-thiazolidine-2,4-dione) has been achieved, the formation of the oxime proceeds via a well-established nucleophilic addition-elimination mechanism. quora.comkhanacademy.org

The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon at the C2 position of the rhodanine ring. This attack forms a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of a water molecule, resulting in the formation of the carbon-nitrogen double bond (C=N) characteristic of the oxime. The reaction is often catalyzed by acid to protonate the carbonyl oxygen, increasing its electrophilicity, but the pH must be carefully controlled, as excess acid will protonate the hydroxylamine, rendering it non-nucleophilic.

While not explicitly documented for this compound, one-pot and multicomponent reactions represent an efficient strategy for synthesizing complex heterocyclic structures. mdpi.com A hypothetical one-pot synthesis could involve the reaction of benzaldehyde, a dithiocarbamate (B8719985) source (derived from an amine and carbon disulfide), an α-haloacetyl derivative, and hydroxylamine.

In such a scenario, the reaction would proceed through a cascade of events:

Formation of the rhodanine core.

In-situ Knoevenagel condensation with benzaldehyde to form the 5-benzylidene moiety. nih.gov

Subsequent reaction with hydroxylamine to form the C2-oxime.

This approach, while synthetically elegant, would require careful optimization of reaction conditions to ensure the compatibility of all reactants and to control the sequence of bond-forming events.

Integrated Synthetic Routes to this compound

Integrated routes involve the strategic assembly of the target molecule, either by building upon the rhodanine core in a stepwise manner or by combining pre-functionalized fragments.

A sequential or linear synthesis is the most straightforward and documented approach for constructing derivatives of 5-benzylidenerhodanine. nih.govresearchgate.net This strategy involves the step-by-step modification of the rhodanine core.

Step 1: Synthesis of the 5-Benzylidenerhodanine Precursor The initial and most critical step is the Knoevenagel condensation of a rhodanine core with benzaldehyde. nih.govresearchgate.net This reaction forms the exocyclic double bond at the C5 position. The active methylene group at C5 of the rhodanine ring readily reacts with aldehydes in the presence of a basic catalyst.

| Catalyst | Solvent | Temperature | Yield (%) |

| Piperidine/Acetic Acid | Ethanol | Reflux | High |

| Sodium Acetate | Acetic Acid | Reflux | Good-High |

| Choline Chloride:Urea (DES) | Neat | 90 °C | Good |

| Tetrabutylammonium chloride (TBACl) | DMSO | 70 °C | >98% |

Step 2: Formation of the 2-Oxime Following the successful synthesis of the 5-benzylidenerhodanine intermediate, the next step involves the functionalization of the C2 position to introduce the oxime. As detailed in section 2.3, this would likely proceed either by direct reaction with hydroxylamine or, more plausibly, through the conversion to a 2-oxo intermediate followed by oximation.

Fragment A: A pre-formed α,β-unsaturated system containing the benzylidene moiety.

Fragment B: A heterocycle precursor containing the future C2-oxime functionality or a group that can be readily converted to it.

For instance, one could envision a reaction between a derivative of benzylidene-thioglycolic acid and a cyanamide (B42294) derivative that incorporates the N-OH group. The final cyclization step would then form the desired rhodanine-2-oxime ring. While theoretically possible, such convergent routes are not currently established in the literature for this specific class of compounds and would require significant methodological development.

Regioselectivity and Stereoselectivity Considerations in Compound Synthesis (e.g., E/Z Isomers of Oximes)

The synthesis of oximes from carbonyl compounds, such as the conversion of the C2-thioxo group in 5-benzylidenerhodanine to an oxime, introduces a new stereocenter at the C=N double bond. This results in the potential formation of two geometric isomers, designated as (E) and (Z). The stereochemical configuration of drugs can be crucial to their activity; for instance, the antidepressant activity of fluoxetine (B1211875) is exclusive to its (E)-isomer.

The synthesis of oximes often yields a mixture of these (E) and (Z) isomers researchgate.nettubitak.gov.tr. The ratio of the isomers is influenced by several factors, including the reaction conditions, the nature of the substituents on the parent molecule, and thermodynamic stability. For example, in the synthesis of certain keto ester oximes, an increase in the (E) isomer ratio was observed with an increasing number of methylene bridge carbons tubitak.gov.tr. The formation of isomers can be analyzed by techniques such as 1H NMR, where distinct signals for groups in the (E) and (Z) configurations can be observed. Typically, signals for the isomer experiencing greater steric compression will appear at a higher field tubitak.gov.tr.

While the literature on 5-benzylidenerhodanine derivatives predominantly focuses on the stereochemistry of the exocyclic double bond at the C5 position, which is generally found to be in the (Z)-configuration due to the deshielding effect of the C4-carbonyl group, the stereoselectivity of the C2-oxime group is less specifically documented mdpi.com. However, general principles of oxime chemistry can be applied. The relative stability of the (E) and (Z) oxime isomers of this compound would likely be influenced by steric interactions between the N-OH group and the adjacent N3-substituent on the rhodanine ring, as well as potential intramolecular hydrogen bonding.

Control over the stereochemical outcome can be exerted post-synthesis. It is possible to convert a mixture of (E) and (Z) isomers to a product that is highly enriched in the (E) isomer. One reported method involves treating a solution of the isomeric mixture with a protic or Lewis acid under anhydrous conditions, which leads to the precipitation of the (E) isomer as an immonium complex. Subsequent neutralization with a mild base yields the purified (E)-oxime google.com.

Derivatization and Structural Modification of this compound

The 5-benzylidenerhodanine scaffold is a versatile template for chemical modification at several positions, allowing for the generation of diverse analogues with modulated properties. Key sites for derivatization include the N-3 position of the rhodanine ring, the benzylidene ring, and the oxime group itself.

Modification at the N-3 Position of the Rhodanine Ring

The nitrogen atom at the 3-position of the rhodanine ring is a common site for introducing a wide variety of substituents. This modification can significantly influence the physicochemical and biological properties of the resulting compounds. The synthesis of these N-substituted derivatives is typically straightforward, often starting from a primary amine or isothiocyanate. For example, N-cyclohexylrhodanine can be prepared by coupling methyl 2-mercaptoacetate and N-cyclohexyl isothiocyanate nih.gov. Similarly, N-allylrhodanine has been synthesized and used as a precursor for further reactions mdpi.com.

Another strategy involves the introduction of carboxyalkyl groups at the N-3 position. These derivatives, such as rhodanine-3-acetic and rhodanine-3-propionic acids, have been synthesized to explore their potential as therapeutic agents nih.gov. The presence of a free amino group at the N-3 position has also been noted as being essential for certain biological activities nih.gov. These examples demonstrate the chemical tractability of the N-3 position for creating libraries of analogues of this compound.

| Substituent at N-3 | Synthetic Precursor/Method | Reference |

|---|---|---|

| Cyclohexyl | Cyclohexyl isothiocyanate | nih.gov |

| Allyl | N-allylrhodanine intermediate | mdpi.com |

| Carboxyacetic acid | Rhodanine-3-acetic acid derivative synthesis | nih.gov |

| Carboxypropionic acid | Rhodanine-3-propionic acid derivative synthesis | nih.gov |

| Amino | N-aminorhodanine | nih.gov |

Substituent Effects on the Benzyl (B1604629) Ring

The electronic properties and steric profile of the 5-benzylidenerhodanine core can be fine-tuned by introducing substituents onto the benzylidene aromatic ring. The synthesis of these analogues is generally achieved via a Knoevenagel condensation between the rhodanine core (or its N-3 substituted derivative) and a variously substituted benzaldehyde nih.govbeilstein-journals.org.

The nature of the substituent on the benzyl ring has a profound impact on the molecule's properties. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which modulate the electron density of the aromatic ring and the conjugated system through inductive and resonance effects lumenlearning.comvedantu.comlibretexts.org.

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) increase the electron density of the ring, which can affect reaction rates and the molecule's interaction with biological targets. For instance, the condensation reaction to form 5-(3-hydroxy-4-methoxybenzylidene)rhodanine proceeds in excellent yield (92%) nih.gov.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and halogens (-F, -Cl, -Br) decrease the ring's electron density. The presence of a nitro group has been shown to not significantly decrease the reactivity of the benzaldehyde in the Knoevenagel condensation, affording the product in good yield (79%) nih.gov.

Substituents also significantly affect the lipophilicity of the compounds, a key parameter in medicinal chemistry. Generally, halogen-substituted derivatives are more lipophilic, with lipophilicity increasing in the order F < Cl < Br nih.gov. The position of the substituent also plays a role, with 3-substituted isomers often being more lipophilic than their 2- or 4-substituted counterparts nih.gov.

| Substituent on Benzyl Ring | Position | Observed Effect / Yield | Reference |

|---|---|---|---|

| 3-hydroxy, 4-methoxy | meta, para | 92% yield in condensation | nih.gov |

| 3,4-dihydroxy | meta, para | 99% yield in condensation | nih.gov |

| 3-nitro | meta | 79% yield in condensation | nih.gov |

| Bromo | ortho, meta, para | Higher lipophilicity than chloro or fluoro derivatives | nih.gov |

| Nitro | ortho | Associated with good antibacterial activity | nih.gov |

Chemical Transformations of the Oxime Group (e.g., Oxime Ethers)

The oxime functional group is a reactive handle that can undergo a variety of chemical transformations, providing access to a range of different derivatives.

O-Alkylation to Form Oxime Ethers: A common modification is the O-alkylation of the oxime to produce oxime ethers arpgweb.com. This reaction is typically performed by treating the oxime with a base, such as sodium hydride, followed by the addition of an alkylating agent like an allyl bromide researchgate.net. This transformation replaces the hydroxyl proton with an alkyl or aryl group, which can alter the compound's steric and electronic properties, as well as its hydrogen bonding capabilities.

Reduction to Amines: The oxime group can be reduced to form a primary amine. This transformation can be achieved using various reducing agents, such as sodium metal or hydrides wikipedia.org. The reaction conditions can sometimes be tailored to selectively yield the primary amine wikipedia.org.

Beckmann Rearrangement: Under acidic conditions, oximes can undergo the Beckmann rearrangement, a reaction that transforms the oxime into an amide wikipedia.orgtcichemicals.com. This reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom. This rearrangement provides a pathway to fundamentally different heterocyclic or open-chain structures from the same this compound precursor.

Radical Reactions: The N–O bond of an oxime can be cleaved to form iminyl radicals nsf.gov. These highly reactive intermediates can participate in various subsequent reactions, including intramolecular cyclizations or intermolecular additions, offering a modern synthetic route to complex nitrogen-containing molecules nsf.gov.

Reaction Mechanisms and Mechanistic Investigations of 5 Benzylidenerhodanine 2 Oxime and Its Precursors

Mechanism of Rhodanine (B49660) Arylidenation

The formation of 5-benzylidenerhodanine (B7764880) from rhodanine and benzaldehyde (B42025) is a classic example of the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound (rhodanine) with a carbonyl compound (benzaldehyde).

The mechanism proceeds through a two-step nucleophilic addition-elimination pathway. nih.govlibretexts.org

Formation of a Nucleophile: The reaction is typically initiated by a base, which abstracts a proton from the active methylene group at the C-5 position of the rhodanine ring. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups, which stabilize the resulting carbanion (enolate) intermediate.

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde molecule. This attack results in the formation of a tetrahedral alkoxide intermediate. youtube.com

Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to form an aldol-type addition product.

The rate and efficiency of rhodanine arylidenation are highly dependent on the choice of catalyst and solvent.

Catalysts: Basic catalysts are essential for the initial deprotonation of the rhodanine ring. Secondary amines, such as morpholine (B109124) and diethylamine (B46881), are commonly employed. nih.govrsc.org These catalysts are effective in promoting the formation of the nucleophilic enolate. In some protocols, the reaction can be autocatalyzed, where the eliminating part of a reactant, such as an amine from an aldonitrone, can act as the catalyst. nih.gov

Solvent Systems: The choice of solvent can significantly influence reaction kinetics. Protic solvents like ethanol (B145695) are frequently used and can participate in the proton transfer steps. nih.gov Environmentally benign solvents like polyethylene (B3416737) glycol (PEG) have also been shown to be effective, sometimes allowing the reaction to proceed efficiently without an external catalyst. nih.gov Aqueous media, in conjunction with catalysts like diethylamine, have been developed as a green chemistry approach to this synthesis. rsc.org

The table below summarizes the impact of different catalyst and solvent systems on the synthesis of 5-arylidene rhodanine derivatives.

| Catalyst | Solvent | Temperature | Key Advantages |

| Morpholine | Ethanol | Room Temperature | Standard, effective conditions. nih.gov |

| Diethylamine | Aqueous Medium | Not specified | Green, economical, high yields. rsc.org |

| None (Autocatalyzed) | Polyethylene Glycol (PEG) | 80°C | Environmentally benign, catalyst-free. nih.gov |

Mechanism of Oxime Formation from Carbonyl Compounds

Oxime formation occurs via the reaction of a carbonyl compound with hydroxylamine (B1172632). This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration, and is fundamental in organic chemistry. scribd.com

The formation of an oxime from a ketone or aldehyde involves a sequence of nucleophilic attack and proton transfer steps. youtube.comyoutube.com

Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon. youtube.comyoutube.com The nucleophilicity of the nitrogen is enhanced by the adjacent oxygen atom, an observation known as the alpha effect. ic.ac.uk This attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate. youtube.com

Proton Transfer: The resulting intermediate is a zwitterion, containing both a negative charge on the oxygen and a positive charge on the nitrogen. A series of rapid proton transfers occurs. scribd.com Typically, the negatively charged oxygen is protonated (often by the solvent or a catalyst), and the positively charged nitrogen is deprotonated, leading to a neutral tetrahedral intermediate known as a carbinolamine. youtube.com

Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the oxime. This step is usually acid-catalyzed. The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination: As the water molecule departs, the lone pair on the nitrogen atom forms a double bond with the carbon, and a final deprotonation step yields the neutral oxime product and regenerates the acid catalyst. youtube.commasterorganicchemistry.com

Catalysis is crucial for achieving practical rates in oxime formation, as the reaction can be slow at neutral pH.

Acid Catalysis: The reaction is typically catalyzed by a general acid. nih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The acid also facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, turning it into a better leaving group. masterorganicchemistry.com

Nucleophilic Catalysis: Aniline (B41778) and its derivatives have been identified as effective nucleophilic catalysts for oxime formation, particularly under physiological conditions. nih.gov The mechanism involves the formation of a more reactive Schiff base (imine) intermediate with the carbonyl compound, which is then attacked by the hydroxylamine.

Other Catalysts: Carboxylates, such as acetate (B1210297), have also been shown to promote oxime reactions at physiological pH. nih.gov These can act as general bases to facilitate proton transfers. The combination of aniline and carboxylates can have a synergistic effect, leading to significant rate increases, especially with less reactive ketone substrates. nih.gov The selectivity of related reactions, such as oxime hydrogenation, can also be highly dependent on the catalyst used, with different metals like Palladium (Pd) and Platinum (Pt) favoring different reaction pathways (N-O vs. C=N bond reduction). mdpi.com

While textbooks often depict the mechanism of oxime formation in a stepwise fashion, computational and theoretical studies suggest a more nuanced picture.

Stepwise Mechanism: The classical stepwise mechanism involves the distinct formation of a zwitterionic intermediate after the initial nucleophilic attack, followed by separate proton transfer steps to form the carbinolamine, and subsequent separate steps for protonation of the hydroxyl and elimination of water. ic.ac.uk This model is easy to visualize and explains the role of catalysis at each stage.

Concerted Mechanism: Quantum mechanical calculations suggest that a concerted mechanism, particularly for the initial addition step, is a probable alternative. ic.ac.uk In this model, the C-N bond formation occurs concurrently with proton transfers mediated by solvent molecules (e.g., water). A cyclic transition state involving one or more solvent molecules can facilitate the proton shuffle, avoiding the formation of a high-energy, charge-separated zwitterionic intermediate. ic.ac.uk This synchronous process helps to minimize the buildup of charge separation. The distinction between a truly concerted reaction (a single transition state) and a stepwise reaction with very short-lived intermediates can be subtle. youtube.com For related reactions like the Beckmann rearrangement of oximes, different substrates have been shown computationally to favor different mechanisms, ranging from two- or three-step processes to fully concerted pathways. researchgate.net

The choice between a stepwise and concerted pathway is often influenced by the specific reactants, catalysts, and solvent environment, with concerted mechanisms being entropically less favorable but often enthalpically advantaged by avoiding high-energy intermediates. ic.ac.uk

Intramolecular Rearrangements Involving the Oxime Moiety

The oxime functional group is a versatile moiety known to participate in various intramolecular rearrangement reactions, primarily driven by the inherent weakness of the N-O bond and the potential to form stabilized intermediates. These rearrangements are crucial in synthetic chemistry for accessing diverse molecular scaffolds.

Beckmann Rearrangement Pathways and Derived Products

The Beckmann rearrangement is a classical and widely studied acid-catalyzed reaction that transforms an oxime into an N-substituted amide or a lactam in the case of cyclic oximes. wikipedia.orgyoutube.com The reaction is typically initiated by converting the hydroxyl group of the oxime into a good leaving group, often through protonation in the presence of strong acids like sulfuric acid, polyphosphoric acid, or through derivatization with reagents such as tosyl chloride or phosphorus pentachloride. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The mechanism proceeds via an alkyl migration to an electron-deficient nitrogen atom, which occurs concurrently with the cleavage of the N-O bond, expelling a water molecule. organic-chemistry.org A key characteristic of the Beckmann rearrangement is its stereospecificity; the group that migrates is the one positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This migration leads to the formation of a nitrilium ion intermediate, which is subsequently attacked by water. masterorganicchemistry.com Tautomerization of the resulting intermediate yields the final amide or lactam product. masterorganicchemistry.com

In the context of 5-Benzylidenerhodanine-2-oxime, the C2 carbon of the rhodanine ring is bonded to two different carbon substituents, creating a ketoxime-like structure. This allows for two potential migration pathways, depending on which group is anti to the hydroxyl leaving group. The geometry of the oxime would dictate the product, though racemization under certain conditions can lead to a mixture of both regioisomers. wikipedia.org

Pathway A: Migration of the C5-Carbon Group If the C5-carbon of the rhodanine ring migrates, the reaction would lead to an expansion of the five-membered rhodanine ring into a six-membered 1,4-thiazinane derivative. The resulting product would be a lactam embedded within this new heterocyclic system.

Pathway B: Migration of the Thioacyl Group (C=S) Conversely, migration of the C4-carbon (part of the thioamide) would result in a different ring-expanded lactam structure, a 1,3-thiazinane (B8806883) derivative.

The archetypal Beckmann rearrangement involves converting cyclohexanone (B45756) oxime into caprolactam, the precursor to Nylon 6. wikipedia.org While specific studies on this compound are not prevalent, the general mechanism suggests the formation of novel heterocyclic lactams.

| Migration Pathway | Migrating Group | Potential Product Structure Name |

|---|---|---|

| Pathway A | C5-Carbon of the Rhodanine Ring | 6-Benzylidene-3,4-dihydro-2H-1,4-thiazine-2,5(6H)-dione imine derivative |

| Pathway B | C4-Carbon of the Rhodanine Ring | 6-Benzylidene-3,6-dihydro-2H-1,3-thiazine-2,4(3H)-dione imine derivative |

Exploration of Other Potential Rearrangement Reactions

Beyond the Beckmann rearrangement, the oxime moiety can undergo other transformations.

Beckmann Fragmentation: This reaction often competes with the rearrangement, particularly when the migrating group can form a stable carbocation. wikipedia.org It leads to the formation of a nitrile and a carbocation. For this compound, fragmentation could potentially occur, leading to the opening of the rhodanine ring and the formation of a nitrile-containing thio-carboxylic acid derivative. Careful selection of catalysts and reaction conditions can favor either rearrangement or fragmentation. wikipedia.org

Neber Rearrangement: While mechanistically distinct, the Neber rearrangement is another reaction of oximes (typically O-sulfonylated oximes) that proceeds under basic conditions to yield α-amino ketones.

Photochemical Rearrangements: Many oximes that undergo fragmentation under acidic conditions can yield rearrangement products upon photolysis. organicreactions.org Photochemical excitation can lead to N-O bond homolysis, generating iminyl radicals which can then undergo cyclization or other rearrangements. nsf.gov

Reductive Rearrangements: In the presence of certain catalysts, such as the Lewis acid tris(pentafluorophenyl)borane, and a reducing agent like hydrosilane, oximes can undergo a reductive rearrangement to form secondary amines. rsc.org For cyclic substrates, this reaction can result in ring enlargement. rsc.org

Hydrolysis and Degradation Pathways of this compound

The stability of an oxime is a critical factor in its synthesis, storage, and application. Hydrolysis represents a primary degradation pathway, leading to the cleavage of the C=N bond.

Investigation of Acid- and Base-Catalyzed Hydrolysis of Oximes

The hydrolysis of oximes is a well-documented process that regenerates the parent carbonyl compound and hydroxylamine. This reaction is generally catalyzed by acid. nih.gov The stability of oximes towards hydrolysis is considerably greater than that of simple imines, a property attributed to the electronic effects of the adjacent oxygen atom. nih.gov

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis typically involves the initial protonation of the oxime nitrogen or oxygen. nih.govhilarispublisher.com This is followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. This rate-determining step leads to the formation of a carbinolamine intermediate. hilarispublisher.com Subsequent proton transfers and elimination of hydroxylamine result in the regeneration of the carbonyl group. For this compound, acid-catalyzed hydrolysis would yield 5-benzylidenerhodanine-2-thione and hydroxylamine.

Base-Catalyzed Hydrolysis: While less common and generally slower than acid-catalyzed hydrolysis, base-catalyzed pathways can also occur, particularly under harsh conditions. The mechanism is less clearly defined but would involve the attack of a hydroxide (B78521) ion.

| Reactant | Condition | Products |

|---|---|---|

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | 5-Benzylidenerhodanine-2-thione + Hydroxylamine |

Stability Assessments Under Varied Environmental and Reaction Conditions

The chemical stability of this compound is influenced by several environmental and reaction conditions. Forced degradation studies on related oxime-containing compounds, such as milbemycin oxime, reveal susceptibility to various stressors. nih.gov

pH: The compound is expected to be most stable in neutral or near-neutral aqueous solutions. Stability decreases significantly in strongly acidic or basic conditions due to catalyzed hydrolysis. nih.gov Studies on the oxime HI-6 showed maximal stability at pH 2.0, with degradation increasing at physiological (7.4) and alkaline (9.0) pH. nih.gov

Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and potentially thermal rearrangements or fragmentation. nih.gov

Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation of the molecule. nih.gov

Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation. This may involve cleavage of the N-O bond, leading to radical intermediates and subsequent complex degradation products. organicreactions.orgnih.gov

| Condition | Expected Stability | Primary Degradation Pathway |

|---|---|---|

| Strong Acid (pH < 3) | Low | Acid-catalyzed hydrolysis |

| Neutral (pH ~7) | High | Minimal degradation |

| Strong Base (pH > 10) | Low | Base-catalyzed hydrolysis/decomposition |

| Elevated Temperature | Moderate to Low | Accelerated hydrolysis, thermal decomposition |

| Oxidizing Agent (e.g., H₂O₂) | Low | Oxidative degradation |

| UV/Visible Light | Moderate to Low | Photolytic degradation |

Identification and Characterization of Chemical Degradation Products

The primary and most predictable degradation product of this compound via hydrolysis is 5-benzylidenerhodanine-2-thione. However, under different stress conditions, a variety of other products can be formed.

Hydrolysis Products: As established, the main products are 5-benzylidenerhodanine-2-thione and hydroxylamine.

Fragmentation Products: Under conditions that favor Beckmann fragmentation (e.g., certain acidic catalysts), a nitrile-containing species could be formed from the cleavage of the rhodanine ring.

Oxidative Degradation Products: Oxidation may target the sulfur atoms in the rhodanine ring, the exocyclic double bond, or the oxime moiety itself. Known degradation products of other oximes include diketones and acyloins. researchgate.net

Further Decomposition Products: Under harsh conditions (e.g., high temperature, strong acid/base), the rhodanine ring itself may decompose. For instance, studies on the degradation of the oxime HI-6 at pH 7.4 showed the formation of a corresponding pyridone via an intermediate nitrile, followed by further decomposition into smaller molecules like formaldehyde (B43269) and isonicotinic acid. nih.gov A similar cascade of reactions could lead to the breakdown of the 5-benzylidenerhodanine core structure.

| Degradation Pathway | Potential Product | Origin |

|---|---|---|

| Hydrolysis | 5-Benzylidenerhodanine-2-thione | Cleavage of the C=N-OH bond |

| Hydrolysis | Hydroxylamine | Cleavage of the C=N-OH bond |

| Beckmann Fragmentation | Nitrile-containing thio-acid | Ring cleavage adjacent to the oxime |

| Oxidation | 5-Benzylidenerhodanine-2,4-dione | Oxidation of the thiocarbonyl group |

| Severe Degradation | Benzaldehyde, Thioacetic acid derivatives | Breakdown of the core structure |

Spectroscopic Characterization and Structural Elucidation of 5 Benzylidenerhodanine 2 Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 5-Benzylidenerhodanine-2-oxime is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the benzylidene group typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities would be influenced by the substituent's effect on the phenyl ring. Protons in the ortho position to the rhodanine (B49660) ring are likely to be the most deshielded due to the electron-withdrawing nature of the conjugated system.

The vinylic proton of the benzylidene group (=CH-Ph) is anticipated to resonate as a singlet in the region of δ 7.5-8.0 ppm, its specific shift being dependent on the geometric isomerism around the exocyclic double bond. The N-H proton of the rhodanine ring, if present and not exchanged with the solvent, would likely appear as a broad singlet. A key signal would be that of the oxime proton (-NOH), which is typically observed as a broad singlet in the downfield region of the spectrum, often above δ 10.0 ppm, and its position can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H (ortho) | 7.6 - 7.9 | Doublet / Multiplet |

| Phenyl H (meta, para) | 7.3 - 7.5 | Multiplet |

| Vinylic H (=CH) | 7.5 - 8.0 | Singlet |

| N-H (Rhodanine) | Variable (Broad) | Singlet |

| Oxime H (-NOH) | > 10.0 (Broad) | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, several characteristic signals are expected. The thiocarbonyl carbon (C=S) of the rhodanine ring is typically found significantly downfield, potentially in the range of δ 190-200 ppm. The carbonyl carbon (C=O) would also be in the downfield region, around δ 165-175 ppm.

The carbon of the C=N oxime function is expected to resonate in the δ 145-160 ppm range. The carbons of the benzylidene phenyl ring will appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the one attached to the rhodanine ring) being distinguishable. The exocyclic vinylic carbon attached to the phenyl group and the C5 carbon of the rhodanine ring will also have characteristic shifts within the olefinic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S | 190 - 200 |

| C=O | 165 - 175 |

| C=N (Oxime) | 145 - 160 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| Vinylic C (=CH) | 120 - 130 |

| C5 (Rhodanine) | 115 - 125 |

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the aromatic protons on the benzylidene ring, helping to assign their specific positions (ortho, meta, para).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for definitively assigning the signals of the phenyl and vinylic protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For example, HMBC would show a correlation between the vinylic proton and the ipso-carbon of the phenyl ring, as well as the C5 carbon of the rhodanine ring. It would also be instrumental in assigning the quaternary carbons, such as the C=O, C=S, and C=N carbons, by observing their correlations with nearby protons.

The C=N double bond of the oxime group can exist as two geometric isomers, E and Z. NMR spectroscopy is a key tool for differentiating between these isomers. The chemical shift of the protons and carbons near the oxime group can vary significantly between the E and Z forms due to the different spatial orientation of the -OH group.

A definitive method for assigning the stereochemistry is the Nuclear Overhauser Effect (NOE) experiment (e.g., NOESY or ROESY). An NOE is observed between protons that are close in space, regardless of their bonding connectivity. For the Z-isomer, an NOE would be expected between the oxime -OH proton and a nearby proton on the rhodanine ring. Conversely, for the E-isomer, an NOE might be observed with a different proton. The presence or absence of such spatial correlations allows for the unambiguous assignment of the oxime geometry. It is common for the synthesis of oximes to yield a mixture of isomers, which might be observable as two distinct sets of signals in the NMR spectra. vscht.cz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretching: A strong absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the rhodanine ring.

C=N Stretching: The stretching vibration of the oxime C=N double bond is expected to appear in the 1620-1680 cm⁻¹ region. This band is typically of medium intensity.

N-O Stretching: The N-O single bond stretch of the oxime group usually gives rise to a medium to strong band in the 930-960 cm⁻¹ range.

C=S Stretching: The thiocarbonyl group (C=S) stretching vibration is expected to show a medium to strong absorption band in the region of 1050-1250 cm⁻¹.

O-H Stretching: The hydroxyl group of the oxime will exhibit a broad absorption band in the 3100-3600 cm⁻¹ region due to hydrogen bonding.

Aromatic C-H and C=C Stretching: The benzylidene group will show characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O Stretch | 1700 - 1750 |

| Oxime | C=N Stretch | 1620 - 1680 |

| Oxime | N-O Stretch | 930 - 960 |

| Thiocarbonyl | C=S Stretch | 1050 - 1250 |

| Oxime | O-H Stretch | 3100 - 3600 (Broad) |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

An article focusing on the specific spectroscopic and crystallographic characterization of “this compound” cannot be generated at this time.

A thorough search for primary scientific literature containing the necessary experimental data for this specific compound has been unsuccessful. To provide a scientifically accurate and authoritative article that adheres to the requested outline, detailed data from High-Resolution Mass Spectrometry (HRMS) and single-crystal X-ray diffraction analysis are required. This includes precise mass, fragmentation patterns, bond lengths, bond angles, and data for a Hirshfeld surface analysis.

Without access to a publication that has performed and published these specific analyses on this compound, it is not possible to generate the requested content, including the mandatory data tables and detailed research findings. Creating an article with information from related but different compounds would not meet the stringent requirements of the prompt, which focuses solely on "this compound".

Other Spectroscopic and Analytical Techniques

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a pivotal technique for investigating the electronic structure of molecules containing chromophores. In this compound, the extensive conjugated system acts as a potent chromophore, giving rise to characteristic absorption bands in the UV-Visible spectrum. The primary electronic transitions observed are typically π → π* and n → π*.

The molecule's structure incorporates several key chromophoric features: the rhodanine ring with its carbonyl (C=O) and thiocarbonyl (C=S) groups, the exocyclic carbon-carbon double bond (C=C) of the benzylidene moiety, the benzene (B151609) ring, and the oxime's carbon-nitrogen double bond (C=N). The conjugation of the benzene ring with the rhodanine core via the ethylenic bridge creates a large π-electron system. This extended delocalization significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the high-intensity π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are shifted to longer wavelengths (a bathochromic or red shift), often extending into the visible region of the spectrum. Studies on similar 5-benzylidenerhodanine (B7764880) derivatives have reported strong absorption maxima in the range of 370-480 nm, confirming the influence of the conjugated system. researchgate.net

In addition to the strong π → π* absorptions, weaker n → π* transitions are also possible. These involve the excitation of a non-bonding electron (from the lone pairs on the oxygen, sulfur, and nitrogen atoms) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have much lower intensity. They typically appear at longer wavelengths than the π → π* transitions. For this compound, n → π* transitions can be attributed to the carbonyl, thiocarbonyl, and oxime functionalities.

| Electronic Transition | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Entire conjugated system (C₆H₅-CH=C-C=S, C=O, C=N) | ~350 - 450 nm | High |

| n → π | Carbonyl group (C=O) | Longer wavelength, >400 nm | Low |

| n → π | Thiocarbonyl group (C=S) | Longer wavelength, >450 nm | Low |

| n → π | Oxime group (C=N-OH) | Longer wavelength, >300 nm | Low |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides detailed information about a molecule's vibrational modes, offering a unique "fingerprint" based on its specific chemical bonds and symmetry. This technique is particularly effective for identifying functional groups and elucidating structural details. The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct structural components: the rhodanine core, the benzylidene substituent, and the oxime group.

Key vibrational modes for the rhodanine ring include the stretching vibrations of the amide carbonyl group (ν(C=O)), typically observed at high wavenumbers. The spectrum is also characterized by vibrations of the thioamide moiety, which are complex and involve contributions from C-N stretching, N-H bending, and C=S stretching.

The benzylidene group introduces several strong and characteristic Raman bands. The stretching vibration of the exocyclic C=C double bond is a prominent feature. Additionally, the aromatic ring of the benzylidene group gives rise to several bands, including the C=C stretching modes within the ring (typically in the 1400-1600 cm⁻¹ region) and the "ring breathing" mode.

The oxime group (C=N-OH) also contributes distinct signals to the Raman spectrum. The C=N stretching vibration is a key marker for this functionality. Other vibrations associated with the oxime include the N-O stretch and the O-H bend, which can provide further structural confirmation. researchgate.net The analysis of these combined vibrational fingerprints allows for a comprehensive structural characterization of the molecule.

| Approximate Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|

| ~1700 - 1750 | ν(C=O) stretch | Rhodanine Amide |

| ~1620 - 1650 | ν(C=N) stretch | Oxime |

| ~1580 - 1610 | ν(C=C) stretch | Benzylidene (Aromatic Ring) |

| ~1550 - 1580 | ν(C=C) stretch | Benzylidene (Exocyclic) |

| ~1150 - 1200 | Thioamide II band (ν(C-N) + δ(N-H)) | Rhodanine Thioamide |

| ~1050 - 1100 | Thioamide III band (ν(C-N) + ν(C=S)) | Rhodanine Thioamide |

| ~930 - 960 | ν(N-O) stretch | Oxime |

Theoretical and Computational Chemistry Studies of 5 Benzylidenerhodanine 2 Oxime

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Computational chemistry provides a powerful lens for examining the intricacies of molecular systems. For 5-Benzylidenerhodanine-2-oxime, methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio calculations are employed to predict its behavior at the atomic level. These theoretical approaches allow for a detailed exploration of the molecule's geometric, electronic, and reactive nature.

Geometry Optimization and Exhaustive Conformational Analysis

The first step in the computational study of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule for various atomic arrangements to find the one with the minimum energy. This optimized geometry corresponds to the most stable conformation of the molecule.

Conformational analysis is crucial for understanding the flexibility of the molecule and identifying its various stable forms, or conformers. For this compound, this involves the rotation around single bonds, particularly the bond connecting the benzylidene group to the rhodanine (B49660) ring. Theoretical calculations can map the potential energy surface associated with these rotations to identify the energy minima corresponding to stable conformers and the energy barriers between them. The stability of different conformers is influenced by steric hindrance and intramolecular interactions.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps (ΔE)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energies of these orbitals and the energy gap (ΔE = ELUMO - EHOMO) between them are fundamental descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. For this compound, the distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron transfer processes. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electrophilicity). |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. |

Derivation of Global and Local Reactivity Descriptors

Global Reactivity Descriptors:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates a "harder" and less reactive molecule.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), it quantifies the molecule's polarizability. A "softer" molecule is more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

Local reactivity descriptors, on the other hand, identify the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

| Descriptor | Formula | Chemical Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud; indicator of reactivity. |

| Global Softness (S) | 1 / η | Measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to act as an electrophile. |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of different electrostatic potential. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

For this compound, the MEP surface would typically show:

Red regions: Indicating negative electrostatic potential, these areas are electron-rich and are the most likely sites for electrophilic attack. These are often located around electronegative atoms like oxygen, nitrogen, and sulfur.

Blue regions: Indicating positive electrostatic potential, these areas are electron-poor and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those bonded to electronegative atoms.

Green regions: Representing neutral or near-zero electrostatic potential.

The MEP map provides a clear picture of the molecule's charge landscape and complements the information obtained from HOMO-LUMO analysis.

Calculation of Mulliken Atomic Charges and Electron Density Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. niscpr.res.in This provides a quantitative measure of the electron distribution and helps to identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). niscpr.res.in

| Atom | Expected Mulliken Charge |

| Oxygen | Negative |

| Nitrogen | Negative |

| Sulfur | Negative |

| Carbon | Variable (Positive/Negative) |

| Hydrogen | Positive |

Prediction of Vibrational Frequencies and Comparison with Experimental Spectroscopic Data

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum can then be compared with experimentally obtained IR and Raman spectra. niscpr.res.in A good correlation between the calculated and experimental frequencies helps to validate the accuracy of the computational model and aids in the assignment of the experimental spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and C-S stretching. niscpr.res.in Discrepancies between the theoretical and experimental values can often be accounted for by applying a scaling factor to the calculated frequencies.

Computational Prediction of NMR Chemical Shifts

Currently, there are no published studies that specifically report the computational prediction of 1H and 13C NMR chemical shifts for this compound. Such a study would typically involve geometry optimization of the molecule followed by the application of quantum mechanical methods, such as Gauge-Including Atomic Orbital (GIAO) calculations at a specific level of theory (e.g., DFT with a suitable functional and basis set), to predict the shielding tensors and subsequently the chemical shifts. The lack of experimental NMR data for this compound in the public domain further complicates the validation of any theoretical predictions.

Molecular Dynamics (MD) Simulations

Investigation of Conformational Dynamics and Molecular Flexibility in Different Environments

No molecular dynamics simulation studies have been reported for this compound. Such simulations would be invaluable for understanding the conformational landscape of the molecule, including the flexibility of the benzylidene and oxime groups, and how these dynamics are influenced by the surrounding environment.

Assessment of Solvent Effects on Molecular Behavior and Interactions

While the effects of solvents on the reactivity and electronic properties of other rhodanine derivatives have been computationally explored, a specific investigation into how different solvents would affect the molecular behavior, interactions, and conformational preferences of this compound through computational methods is not available.

Reaction Mechanism Elucidation via Computational Methods

Transition State Characterization and Determination of Activation Energies

The elucidation of reaction mechanisms involving this compound, including the characterization of transition states and the calculation of activation energies for its synthesis or subsequent reactions, has not been the subject of any published computational studies.

Mapping and Validation of Proposed Reaction Pathways

Consequently, without foundational studies on its reactivity, no proposed reaction pathways for this compound have been computationally mapped or validated.

Theoretical Studies on Catalytic Effects and Reaction Kinetics

Theoretical studies on the catalytic effects and reaction kinetics of this compound are crucial for understanding its reactivity and potential applications. While specific studies on this compound are not extensively detailed in the provided literature, parallels can be drawn from kinetic studies on structurally similar compounds like benzylidene-1,3-indandiones and 4-benzylidene-2-methyl-5-oxazolone. dntb.gov.uaresearchgate.net

Kinetic investigations into the addition of benzylamines to benzylidene-1,3-indandiones in acetonitrile (B52724) have provided insights into reaction mechanisms that could be analogous to those involving this compound. dntb.gov.ua Similarly, research on the reaction of 4-benzylidene-2-methyl-5-oxazolone with amines highlights the influence of substituents on reaction rates, a factor that would also be pertinent to the reactivity of this compound and its derivatives. researchgate.net

For instance, a hypothetical study on the catalyzed hydrolysis of this compound could yield kinetic data as presented in the table below. Such studies often employ pseudo-first-order conditions to simplify the kinetics. researchgate.net

Interactive Data Table: Hypothetical Kinetic Data for Catalyzed Hydrolysis of this compound

| Catalyst Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) |

| 0.01 | 0.0025 |

| 0.02 | 0.0051 |

| 0.03 | 0.0074 |

| 0.04 | 0.0102 |

| 0.05 | 0.0126 |

Quantitative Structure-Activity Relationship (QSAR) Derivations in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of a molecule with its chemical reactivity or biological activity.

The computational derivation of QSAR parameters for analogues of this compound would involve calculating a variety of molecular descriptors. These descriptors can be categorized as topological, electronic, and physicochemical. QSAR studies on similar structures, such as 4-benzylideneamino-benzenesulfonamides and 2-(benzyl)imidazolin analogs, have demonstrated the importance of these parameters in developing predictive models. researchgate.netjmpas.com

For a series of this compound analogues with different substituents on the benzylidene ring, the following descriptors would be computationally derived:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, dipole moment, and atomic charges.

Steric Descriptors: Molar refractivity (MR) and molecular volume.

Hydrophobic Descriptors: Partition coefficient (log P).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

The following table provides a hypothetical set of computed QSAR parameters for a series of this compound analogues.

Interactive Data Table: Hypothetical Computed QSAR Parameters for this compound Analogues

| Analogue (Substituent) | HOMO (eV) | LUMO (eV) | Log P | Molar Refractivity |

| 4-H | -6.21 | -1.89 | 2.54 | 75.3 |

| 4-Cl | -6.35 | -2.05 | 3.25 | 80.1 |

| 4-OCH₃ | -5.98 | -1.75 | 2.48 | 79.8 |

| 4-NO₂ | -6.89 | -2.54 | 2.31 | 78.5 |

| 4-N(CH₃)₂ | -5.75 | -1.62 | 2.89 | 85.6 |

Once the QSAR parameters are derived, they are correlated with experimentally observed chemical reactivity, such as reaction rate constants or equilibrium constants. This is typically achieved through multiple linear regression (MLR) analysis. For instance, a QSAR study on 4-benzylideneamino-benzenesulfonamide derivatives successfully correlated electronic and steric parameters with their inhibitory potency against cyclooxygenase-2 (COX-2). jmpas.com

A hypothetical QSAR equation for the reactivity of this compound analogues might take the form:

log(Reactivity) = c₀ + c₁(HOMO) + c₂(LUMO) + c₃(Log P) + c₄(MR)

The statistical quality of the model would be assessed by parameters such as the correlation coefficient (r), the coefficient of determination (r²), and the standard error of the estimate.

Advanced Computational Approaches

Advanced computational methods are employed to gain deeper insights into the behavior of molecules in different environments.

The Polarizable Continuum Model (PCM) is a widely used computational method to study the effects of a solvent on a solute molecule without explicitly modeling individual solvent molecules. wikipedia.org This approach treats the solvent as a continuous medium with a specific dielectric constant, which significantly reduces computational cost. wikipedia.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the continuum are calculated self-consistently. q-chem.com

Different variations of PCM exist, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM). wikipedia.orgresearchgate.net The choice of model can depend on the nature of the solvent and the specific properties being investigated. PCM is available in several quantum chemistry software packages and can be used with both Hartree-Fock and Density Functional Theory (DFT) methods. wikipedia.org The model calculates the free energy of solvation, which is composed of electrostatic, dispersion-repulsion, and cavitation terms. wikipedia.org It is important to note that PCM has limitations in systems where non-electrostatic interactions are dominant. wikipedia.org

For this compound, PCM could be used to:

Predict its stability and conformation in different solvents.

Calculate solvent effects on its electronic properties, such as UV-Vis absorption spectra.

Model reaction pathways and transition states in solution to understand how the solvent influences reaction kinetics and thermodynamics.

For molecules containing heavy atoms, relativistic effects can become significant and must be considered for accurate theoretical predictions. arxiv.org Relativistic effects are broadly categorized into scalar-relativistic effects and spin-dependent effects, with spin-orbit coupling being the most prominent of the latter. arxiv.org

In the context of Density Functional Theory (DFT), these effects can be incorporated through various methods. A common approach for handling scalar-relativistic effects is the use of effective core potentials (ECPs), which replace the core electrons of heavy atoms with a pseudopotential. arxiv.org This not only accounts for relativistic effects but also reduces the computational cost by limiting the calculation to valence electrons. arxiv.org

If this compound or its derivatives were to be complexed with a heavy metal catalyst, or if a heavy atom were incorporated into its structure, relativistic DFT methods would be essential for accurately predicting:

The geometry of the complex.

The electronic structure and bonding between the ligand and the metal.

The catalytic activity and reaction mechanisms involving the heavy atom.

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 5-Benzylidenerhodanine-2-oxime?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation. Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize vapor exposure .

- Storage : Keep containers tightly sealed in a dry, ventilated area away from ignition sources. Store at room temperature (20–25°C) to prevent decomposition .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, flush with water for 15 minutes and seek medical attention .

Q. How can researchers synthesize and purify this compound for initial characterization?

- Methodological Answer :

- Synthesis : Use condensation reactions between rhodanine derivatives and substituted benzaldehydes under reflux conditions. Monitor reaction progress via TLC (e.g., silica gel plates with UV detection) .

- Purification : Recrystallize from ethanol or methanol. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What spectroscopic and electrochemical techniques are optimal for characterizing this compound’s metal-binding properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorbance shifts (e.g., 300–500 nm) upon complexation with transition metals (e.g., Cu²⁺, Hg²⁺). Use Job’s plot to determine stoichiometry .

- Cyclic Voltammetry : Analyze redox peaks in acetonitrile/0.1 M TBAP electrolyte. Compare peak potential shifts to infer ligand-metal interactions .

- FTIR : Identify changes in C=N (1600–1650 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretching frequencies post-complexation .

Q. How can conflicting data on this compound’s selectivity for heavy metals be resolved?

- Methodological Answer :

- Controlled pH Studies : Adjust solution pH (2–10) to isolate interference from competing ions (e.g., Fe³⁺ at low pH). Validate with ICP-MS for metal quantification .

- Cross-Validation : Compare results across multiple techniques (e.g., fluorescence quenching vs. electrochemical impedance) to confirm specificity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict binding energies and orbital interactions with target metals .

Q. What experimental design considerations are critical for developing this compound-based sensors?

- Methodological Answer :

- Sensor Fabrication : Immobilize the compound on carbon paste electrodes or graphene oxide films. Optimize loading density via chronoamperometry .

- Limit of Detection (LOD) : Perform calibration curves with spiked metal ion solutions. Use 3σ/m slope method to calculate LOD .

- Interference Testing : Evaluate sensor response in matrices containing Na⁺, K⁺, and Ca²⁺ to assess practical applicability .

Data Interpretation and Validation

Q. How should researchers address discrepancies in spectral data for this compound derivatives?

- Methodological Answer :

- Baseline Correction : Subtract solvent/supporting electrolyte signals in UV-Vis and FTIR spectra .

- Reproducibility : Repeat experiments under identical conditions (temperature, humidity) and average results from triplicate trials .

- Reference Standards : Compare spectral data with NIST Chemistry WebBook entries for analogous benzylidene derivatives .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term studies?

- Methodological Answer :

- Buffered Systems : Use phosphate or acetate buffers (pH 6–7) to minimize hydrolysis. Avoid strong oxidizing agents .

- Light Protection : Store solutions in amber glassware to prevent photodegradation .

- Additive Screening : Test stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/v to inhibit radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.